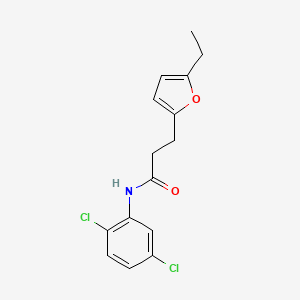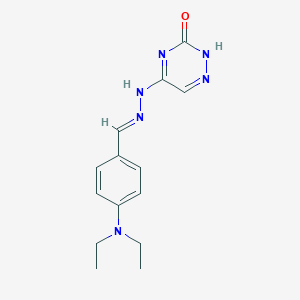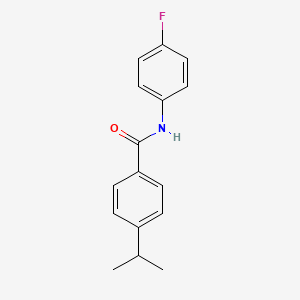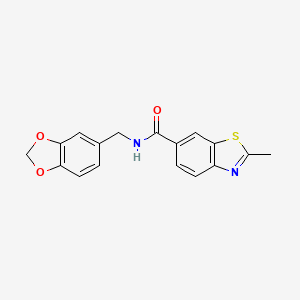![molecular formula C18H13ClN2O2 B5882818 N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B5882818.png)
N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide, also known as NPC, is a chemical compound that has been widely used in scientific research for its unique properties. The compound is a member of the naphthamide family, which has been studied extensively for their biological activities. NPC is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays an important role in DNA repair and cell survival.
Aplicaciones Científicas De Investigación
N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide has been used extensively in scientific research as a tool to study the role of PARP-1 in various biological processes. PARP-1 is an enzyme that plays a critical role in DNA repair, and its inhibition by this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. This compound has also been used to study the role of PARP-1 in inflammation, oxidative stress, and cell death.
Mecanismo De Acción
N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide acts as a potent inhibitor of PARP-1 by binding to the catalytic domain of the enzyme. PARP-1 is an enzyme that plays a critical role in DNA repair, and its inhibition by this compound leads to the accumulation of DNA damage, which ultimately results in cell death. This compound has been shown to be selective for PARP-1 over other PARP family members, making it a valuable tool for studying the specific role of PARP-1 in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of PARP-1 by this compound leads to the accumulation of DNA damage, which ultimately results in cell death. This compound has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide is its selectivity for PARP-1 over other PARP family members. This makes it a valuable tool for studying the specific role of PARP-1 in various biological processes. Another advantage of this compound is its ability to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for research involving N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide. One area of interest is the development of new PARP inhibitors that are more potent and selective than this compound. Another area of interest is the use of PARP inhibitors, including this compound, in combination with other therapies for the treatment of cancer. Additionally, there is interest in the use of PARP inhibitors for the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, there is interest in the development of new methods for the delivery of PARP inhibitors, including this compound, to improve their efficacy and reduce their side effects.
Métodos De Síntesis
The synthesis of N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide involves the reaction of 2-naphthoyl chloride with 2-chloroaniline in the presence of a base such as triethylamine. The reaction proceeds via an amide coupling mechanism to yield this compound as a white crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)carbamoyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-15-7-3-4-8-16(15)20-18(23)21-17(22)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBHICZRBDFUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5882735.png)

![N-[4-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5882756.png)


![N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5882789.png)

![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)


![7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5882826.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B5882831.png)